molecular formula C4H4NaO4 B1589348 Fumaric acid, sodium salt CAS No. 7704-73-6

Fumaric acid, sodium salt

Cat. No.: B1589348
CAS No.: 7704-73-6
M. Wt: 139.06 g/mol
InChI Key: RYDFXSRVZBYYJV-TYYBGVCCSA-N
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Description

Fumaric acid, sodium salt, also known as disodium fumarate, is an organic compound with the molecular formula Na₂C₄H₂O₄. It is the sodium salt of fumaric acid, a naturally occurring compound found in various plants and fungi. This compound is commonly used as an acidity regulator in processed foods and has applications in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fumaric acid, sodium salt can be synthesized through the neutralization of fumaric acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where fumaric acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the solid sodium salt.

Industrial Production Methods: Industrial production of this compound often involves the fermentation of glucose using fungi such as Rhizopus oryzae. The fumaric acid produced is then neutralized with sodium hydroxide to form the sodium salt. This method is preferred for large-scale production due to its cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions: Fumaric acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce maleic acid.

    Reduction: It can be reduced to form succinic acid.

    Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation reactions typically use halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

Fumaric acid, sodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of fumaric acid, sodium salt involves its role as an intermediate in the citric acid cycle. It is converted to malate by the enzyme fumarase, which then enters the cycle to produce energy in the form of adenosine triphosphate (ATP). Additionally, its anti-inflammatory and antioxidant effects are mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and interaction with the hydroxycarboxylic acid receptor 2 (HCAR2) .

Comparison with Similar Compounds

    Maleic acid: The cis isomer of fumaric acid, used in similar applications but with different chemical properties.

    Succinic acid: A dicarboxylic acid that is also an intermediate in the citric acid cycle.

    Citric acid: A tricarboxylic acid widely used as a food additive and in biochemical research.

Comparison: Fumaric acid, sodium salt is unique due to its trans configuration, which imparts different chemical properties compared to its cis isomer, maleic acid. It has a higher melting point and is less soluble in water than maleic acid. Additionally, its role in the citric acid cycle and its therapeutic potential make it distinct from other similar compounds .

Properties

CAS No.

7704-73-6

Molecular Formula

C4H4NaO4

Molecular Weight

139.06 g/mol

IUPAC Name

sodium;(E)-but-2-enedioic acid

InChI

InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+;

InChI Key

RYDFXSRVZBYYJV-TYYBGVCCSA-N

Isomeric SMILES

C(=C/C(=O)O)\C(=O)O.[Na]

SMILES

C(=CC(=O)O)C(=O)O.[Na+]

Canonical SMILES

C(=CC(=O)O)C(=O)O.[Na]

7704-73-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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